![molecular formula C20H18N4 B2446605 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890616-83-8](/img/structure/B2446605.png)

5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound that has been the subject of increasing scientific interest in recent years. It belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which are strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .

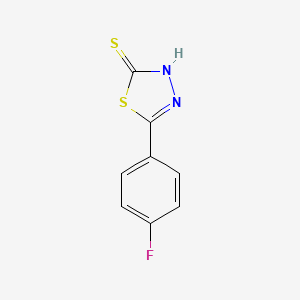

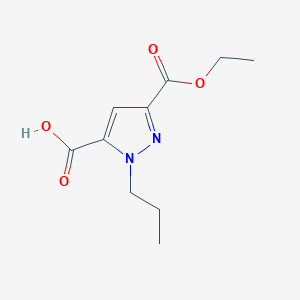

Molecular Structure Analysis

The molecular formula of 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is C20H18N4. Pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The specific molecular structure of 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is not provided in the search results.

Scientific Research Applications

- Research : Researchers have investigated the synthesis and functionalization of this scaffold to enhance its antitumor properties. These derivatives may serve as leads for developing novel cancer therapies .

- Studies : Scientists have explored the enzymatic inhibitory activity of 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine. Understanding its interactions with specific enzymes can guide drug development .

- Applications : Researchers have utilized this compound as a building block for designing diverse N-heterocyclic structures with potential pharmacological activities .

- Exploration : Scientists have explored various synthetic routes to access 5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives .

- Applications : Researchers have investigated its use in optoelectronic devices, sensors, and other material-based applications .

Antitumor Activity

Enzymatic Inhibition

N-Heterocyclic Compounds

Organic Synthesis

Photophysical Properties

Combinatorial Library Design

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been studied for their anticancer potential and enzymatic inhibitory activity .

Mode of Action

Related pyrazolo[1,5-a]pyrimidine compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Biochemical Pathways

Related compounds have been shown to affect the cell cycle, particularly at the g2/m and g1/s phases .

Result of Action

Related compounds have demonstrated significant cytotoxic activities against various cancer cell lines . They have also been shown to induce apoptosis .

properties

IUPAC Name |

5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4/c1-14-15(2)22-20-18(16-9-5-3-6-10-16)13-21-24(20)19(14)23-17-11-7-4-8-12-17/h3-13,23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMQAOOOKSFIBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-difluorophenyl)-2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2446527.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)quinoxaline-2-carboxamide](/img/structure/B2446529.png)

![3-(3-chlorobenzyl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2446533.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2446534.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2446544.png)

![2-[(Methoxycarbonyl)amino]-4-methylpentanoic acid](/img/structure/B2446545.png)